molecular formula C6H14N2 B1592167 2-Methyl-1,4-diazepane CAS No. 65974-17-6

2-Methyl-1,4-diazepane

Cat. No.: B1592167
CAS No.: 65974-17-6
M. Wt: 114.19 g/mol
InChI Key: KMRLPKVQSAHVSQ-UHFFFAOYSA-N
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Description

2-Methyl-1,4-diazepane is a seven-membered nitrogen heterocycle with the molecular formula C6H14N2 It is a derivative of 1,4-diazepane, where a methyl group is substituted at the second position

Biochemical Analysis

Biochemical Properties

2-Methyl-1,4-diazepane plays a vital role in biochemical reactions, particularly in the synthesis of chiral amines through enzymatic intramolecular asymmetric reductive amination . This compound interacts with several enzymes, including imine reductases, which catalyze the conversion of aminoketones to chiral diazepanes. The interaction between this compound and these enzymes is characterized by high enantioselectivity and catalytic efficiency . Additionally, this compound is involved in the formation of various pharmaceutical compounds, such as Ripasudil and Suvorexant, which are used for treating glaucoma and insomnia, respectively .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of histone deacetylases (HDACs), which play a crucial role in gene regulation and cellular function . By modulating HDAC activity, this compound can alter gene expression patterns and impact cellular metabolism. Furthermore, this compound has been found to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. This compound acts as a substrate for imine reductases, which catalyze its conversion to chiral diazepanes through intramolecular asymmetric reductive amination . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The binding interactions between this compound and these biomolecules are essential for its biochemical activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under specific conditions, but it can degrade under certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and gene expression . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, this compound is conjugated with glucuronic acid, glutathione, or sulfate, facilitating its excretion from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to specific tissues, where it exerts its biochemical effects . The localization and accumulation of this compound in different cellular compartments are essential for its therapeutic efficacy and safety profile.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound influences its interaction with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reductive amination of 2-methyl-1,4-diazepanone. This reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 1,4-diazepane with methylating agents under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or antagonist, modulating the activity of these targets. The pathways involved may include the inhibition of enzyme activity or the blocking of receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,4-diazepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second position can influence its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRLPKVQSAHVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616573
Record name 2-Methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65974-17-6
Record name 2-Methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,4-diazepane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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